Product packaging for DSO-5a(Cat. No.:)

DSO-5a

Cat. No.: B12381855
M. Wt: 440.4 g/mol
InChI Key: WUXGQZUWKGBOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl Shikonin Oxime 5a (DSO-5a) is a synthetic organic compound recognized in scientific literature as a potent and selective agonist for the bombesin receptor subtype-3 (BB3, BRS-3) . Studies report its high potency, with a pEC50 of 8.4 for IP-1 accumulation in cells expressing the human BRS-3 receptor . Its selective activation of BRS-3, a G-protein-coupled receptor implicated in energy metabolism, makes it a valuable pharmacological tool for researching type 2 diabetes and metabolic diseases . In vivo studies have demonstrated that this compound can reduce blood glucose excursions in a dose-dependent manner in mouse models, highlighting its potential in anti-diabetic drug discovery . Beyond its primary role as a BRS-3 agonist, emerging research on shikonin derivatives indicates a broader therapeutic potential. Recent studies show that related compounds, such as 5,8-dimethyl shikonin oxime, exhibit significant inhibitory activity against the SARS-CoV-2 main protease (M pro ), suggesting possible application in antiviral research . Other novel shikonin derivatives have also demonstrated promising anti-cancer properties in preclinical models, including the inhibition of melanoma cell metastasis and invasion by suppressing the WNT signaling pathway . The core shikonin structure is known for multi-target anticancer activities, influencing various cell death pathways . Researchers will find Dimethyl Shikonin Oxime 5a particularly useful for probing BRS-3 receptor function, studying metabolic regulation, and developing new therapeutic strategies for diabetes and related disorders. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O7 B12381855 DSO-5a

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

[1-[5-(hydroxyamino)-1,4-dimethoxy-8-nitrosonaphthalen-2-yl]-2,2-dimethylbut-3-enyl] furan-2-carboxylate

InChI

InChI=1S/C23H24N2O7/c1-6-23(2,3)21(32-22(26)16-8-7-11-31-16)13-12-17(29-4)18-14(24-27)9-10-15(25-28)19(18)20(13)30-5/h6-12,21,24,27H,1H2,2-5H3

InChI Key

WUXGQZUWKGBOKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C(C1=C(C2=C(C=CC(=C2C(=C1)OC)NO)N=O)OC)OC(=O)C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dimethyl Shikonin Oxime 5a

Strategies for the Synthesis of Dimethyl Shikonin (B1681659) Oxime 5a and its Analogs

The creation of Dimethyl Shikonin Oxime 5a and related compounds relies on a series of well-established and innovative synthetic strategies. These approaches are designed to precisely construct the desired molecular architecture, including the stereochemistry of the side chain and the functionalization of the naphthoquinone scaffold.

A crucial step in the synthesis of certain shikonin and alkannin (B1664780) derivatives involves the modification of the side chain, which can be effectively achieved through the Mitsunobu reaction. mdpi.comorganic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols into a wide variety of other functional groups, including esters and ethers, with a high degree of stereochemical control. organic-chemistry.org In the context of shikonin chemistry, a modified Mitsunobu reaction has been successfully employed to introduce moieties like biotin (B1667282) to the side chain of dimethylated alkannin oxime derivatives. researchgate.netresearchgate.net This reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid), and a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). mdpi.comorganic-chemistry.org The reaction proceeds with a clean inversion of the stereocenter at the alcohol, a valuable feature for synthesizing specific enantiomers. organic-chemistry.org For instance, the acylation of the α-hydroxy group in the shikonin side chain has been accomplished using this method. mdpi.com This strategy is instrumental in creating probes for identifying molecular targets. researchgate.net

To mitigate the non-specific cytotoxicity associated with the naphthazarin nucleus of shikonin, which is linked to the generation of reactive oxygen species (ROS) and bioreductive alkylation, the quinone ring is often modified. mdpi.comresearchgate.netnih.gov One effective strategy is the oximation of the 1,4-dione system. This transformation converts the quinone into a dioxime, significantly altering the electronic properties of the ring and often leading to reduced toxicity while retaining or even enhancing specific biological activities. mdpi.comhep.com.cn The process typically involves reacting the 5,8-dimethyl shikonin precursor with an oximating agent. This modification has been shown to be pivotal for inhibitory activity against certain enzymes, with the oxime derivatives demonstrating increased potency compared to the parent quinone compound. mdpi.com For example, the conversion of the quinoidal scaffold to an oxime was found to increase inhibitory activity against the main protease of SARS-CoV-2 nearly threefold. mdpi.com

The stereochemistry of the side chain is a critical determinant of the biological activity of shikonin and its analogs. Asymmetric reduction is a key strategy to control the chirality at the C-1' position of the side chain, allowing for the selective synthesis of either the (R)-shikonin or (S)-alkannin enantiomers and their derivatives. hep.com.cnhep.com.cnsemanticscholar.org A widely used method involves the asymmetric reduction of a ketone precursor using chiral borane (B79455) reagents. hep.com.cnhep.com.cn Specifically, diisopinocampheylchloroborane, available as both (+)-DIP-Cl and (−)-DIP-Cl, has been effectively used to produce the desired alcohol with high enantiomeric excess (ee), often exceeding 98%. semanticscholar.org For example, the reduction of an alkannin ketone derivative with (+)-DIP-Cl leads to the (R)-alcohol, the precursor for shikonin derivatives, while (−)-DIP-Cl yields the (S)-alcohol, the precursor for alkannin derivatives. hep.com.cnsemanticscholar.org Another approach utilizes Corey's oxazaborolidine-mediated asymmetric reduction. aua.gr These methods are fundamental for producing enantiomerically pure compounds, which is crucial for structure-activity relationship studies. nih.govhep.com.cn

Synthesis of Specific Dimethyl Shikonin Oxime 5a Analogs and Derivatives

The general strategies outlined above are applied to the synthesis of specific, targeted molecules with desired functionalities. The preparation of biotinylated probes and various 5,8-dimethyl shikonin oxime derivatives showcases the practical application of these synthetic methodologies.

To investigate the molecular targets of pharmacologically active compounds, biotinylated derivatives are often synthesized to serve as chemical probes. researchgate.net In the case of dimethylated alkannin oxime (DMAKO), four biotinylated derivatives were designed and prepared to elucidate their mechanism of action. researchgate.net The synthesis successfully introduced the biotin moiety into the molecule via a modified Mitsunobu reaction, preserving its anticancer activity. researchgate.netresearchgate.net The general approach involves coupling biotin, which contains a carboxylic acid, to the hydroxyl group on the side chain of the DMAKO precursor. researchgate.netdaneshyari.com Studies on these derivatives have shown that the length of the alkyl chain linking the biotin tag can influence cytotoxicity. researchgate.net

A library of 5,8-dimethyl shikonin oxime derivatives has been designed and synthesized to explore their potential as enzyme inhibitors. mdpi.comnih.gov The synthesis starts with a 5,8-dimethoxy-1,4-naphthoquinone precursor, which undergoes a series of reactions to introduce the side chain and then convert the quinone to a dioxime. mdpi.com For example, the synthesis of 5,8-dimethyl shikonin oxime (compound 15 in a specific study) involved the esterification of the secondary alcohol on the side chain, followed by oxidation and subsequent oximation reactions. mdpi.com This multi-step process allows for the creation of a variety of analogs with different functional groups attached to the side chain, enabling a thorough investigation of structure-activity relationships. mdpi.comresearchgate.net The oximation of the quinone ring in these derivatives has been identified as a key factor for their inhibitory potency. mdpi.com

Optimization of Reaction Conditions and Yields

Detailed studies have focused on optimizing the individual steps of the synthesis. The preparation of the direct precursor to the oxime involves a CAN (ceric ammonium (B1175870) nitrate)-mediated oxidation. This step was found to yield 38.7% of the desired intermediate. mdpi.com The subsequent and final oximation reaction, which converts the quinone moiety into the oxime, has been a primary focus of optimization efforts.

The oximation is typically achieved using hydroxylamine (B1172632) hydrochloride in the presence of a base. Researchers have found that conducting this reaction in ethanol (B145695) (EtOH) with pyridine (B92270) (Py) as the base at a controlled temperature of 50 °C for 24 hours results in a high yield for this specific step, reaching 90.4%. mdpi.com This particular set of conditions proved to be highly effective for the conversion. The total yield for the synthesis of the racemic Dimethyl Shikonin Oxime 5a, encompassing all synthetic steps, was reported to be 38.2%. mdpi.com

The table below summarizes the optimized conditions for the key steps in the synthesis of Dimethyl Shikonin Oxime 5a.

StepReagents & CatalystSolvent(s)TemperatureTimeYield (%)
Oxidation Ceric Ammonium Nitrate (CAN)DCM/ACN0 °C10 min38.7
Oximation Hydroxylamine Hydrochloride (NH₂OH·HCl), Pyridine (Py)Ethanol (EtOH)50 °C24 h90.4

Preclinical Biological Evaluation of Dimethyl Shikonin Oxime 5a and Its Derivatives

Antiviral Activity Investigations

Recent global health challenges have spurred intensive research into novel antiviral agents. Dimethyl Shikonin (B1681659) Oxime 5a has emerged as a compound of interest, particularly for its activity against the virus responsible for COVID-19.

Efficacy against SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com A derivative, 5,8-dimethyl shikonin oxime (also identified as compound 15 in some studies), has demonstrated notable inhibitory activity against this enzyme. mdpi.comnih.gov Molecular docking studies suggest that this inhibitor fits effectively into the substrate-binding pocket of Mpro. mdpi.comresearchgate.netresearchgate.net This interaction is thought to involve key catalytic residues, including His41, Cys145, and Met165, thereby disrupting the protease's function and, consequently, viral replication. mdpi.comnih.govresearchgate.net The development of such inhibitors is considered a promising strategy for creating antiviral therapies. researchgate.net

In Vitro Enzymatic Inhibition Assays

In vitro enzymatic assays have been crucial in quantifying the inhibitory potential of shikonin derivatives against SARS-CoV-2 Mpro. These studies have confirmed that 5,8-dimethyl shikonin oxime (compound 15) is a potent inhibitor of the enzyme. researchgate.net

One key finding from these assays is the determination of the half-maximal inhibitory concentration (IC₅₀). For 5,8-dimethyl shikonin oxime, the IC₅₀ value against SARS-CoV-2 Mpro was found to be 12.53 ± 3.59 μM. mdpi.comnih.govresearchgate.net This indicates a significant level of potency. For comparison, the parent compound, shikonin, also inhibits SARS-CoV-2 Mpro, with a reported IC₅₀ value of 15.75 ± 8.22 μM. mdpi.comresearchgate.net

Structure-activity relationship analyses have highlighted that the oximation of the quinone ring on the shikonin structure is pivotal for this enhanced inhibitory activity. mdpi.comresearchgate.net Further laboratory studies using Vero E6 cells infected with wild-type SARS-CoV-2 showed that treatment with the shikonin oxime derivative led to a significant decrease in the expression of viral N proteins, confirming its antiviral effect in a cell-based model. mdpi.com

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro

Compound Target Enzyme IC₅₀ Value (μM) Source(s)
5,8-Dimethyl Shikonin Oxime (Compound 15) SARS-CoV-2 Mpro 12.53 ± 3.59 mdpi.com, nih.gov, researchgate.net
Shikonin (Parent Compound) SARS-CoV-2 Mpro 15.75 ± 8.22 mdpi.com, researchgate.net

Anticancer and Antiproliferative Activities (In Vitro and In Vivo Animal Models)

Shikonin and its derivatives have long been recognized for their wide-ranging pharmacological effects, including potent anticancer activity. nih.govfrontiersin.org Modifications to the shikonin structure, such as the creation of dimethyl shikonin oxime derivatives, have been explored to enhance efficacy and selectivity against cancer cells.

Activity against Various Cancer Cell Lines (e.g., HCT-15, HCT-116, K562, MDA-MB-231, Bel7402, MCF-7, A375, B16F0, MGC-803, HepG2, PANC, A2780)

Dimethyl shikonin oxime and related derivatives have demonstrated significant antiproliferative effects across a broad spectrum of human cancer cell lines in laboratory settings.

Notably, a derivative known as DMAKO-05 has shown the ability to suppress cell survival in human colorectal cancer HCT-116 cells and inhibit the proliferation and migration of murine melanoma B16F0 cells. researchgate.net Other studies have highlighted the activity of shikonin oxime derivatives against K562 leukemia cells. mdpi.com Furthermore, research on 5,8-O-dimethyl acylshikonin derivatives, which are structurally similar, revealed selective cytotoxicities toward the MCF-7 breast cancer cell line. nih.gov The parent compound, shikonin, has also shown potent anti-tumor effects against lung and colon cancer cells. nih.gov These findings underscore the potential of dimethylated shikonin derivatives as broad-spectrum anticancer agents.

Table 2: In Vitro Anticancer Activity of Dimethyl Shikonin Oxime Derivatives

Derivative Cancer Cell Line Observed Effect Source(s)
DMAKO-05 HCT-116 (Colorectal) Suppression of cell survival researchgate.net
DMAKO-05 B16F0 (Melanoma) Inhibition of proliferation and migration researchgate.net
Shikonin Oxime Derivatives K562 (Leukemia) Active mdpi.com
5,8-O-Dimethyl Acylshikonin Derivatives MCF-7 (Breast) Selective cytotoxicity nih.gov

Assessment of Antiproliferative Effects in Xenograft Models

The anticancer potential of dimethyl shikonin oxime derivatives has been further evaluated in in vivo animal models, specifically xenograft models where human tumors are grown in immunodeficient mice.

One study investigated the effects of a shikonin derivative, DMAKO-05, on tumor growth in a colorectal cancer CT-26 xenograft mouse model and observed inhibitory activity. researchgate.net In another study, specific 5,8-O-dimethyl acylshikonin derivatives were tested in KM mice bearing S-180 carcinoma subcutaneously. nih.gov The results from these preclinical animal models provide crucial evidence of the compounds' antiproliferative effects in a living organism, supporting the findings from in vitro cell culture experiments. nih.gov

Comparative Studies with Reference Anticancer Agents (e.g., 5-Fluorouracil)

To benchmark the efficacy of these novel compounds, their activity has been compared to established chemotherapy drugs like 5-Fluorouracil (5-FU). 5-FU is a widely used agent in cancer therapy. nih.gov

In a significant finding, certain 5,8-O-dimethyl acylshikonin derivatives (compounds 3f, 3p, and 3r) were found to be more potent than 5-Fluorouracil in a study involving KM mice with S-180 carcinoma. nih.gov This suggests that modifications to the shikonin nucleus, such as methylation, can produce antitumor agents with potentially superior efficacy compared to some standard clinical drugs. nih.gov

Receptor Agonist Activity

Agonistic Effects on Bombesin (B8815690) Receptor Subtype-3 (BB3)

Dimethyl Shikonin Oxime 5a (DSO-5a) has been identified as a potent and selective agonist for the bombesin receptor subtype-3 (BB3). probechem.comacs.orgdcchemicals.com The BB3 receptor, a G protein-coupled receptor (GPCR), is considered a promising therapeutic target for type 2 diabetes mellitus. acs.orgacs.org this compound is a derivative of DMAKO-00 and emerged from studies aimed at discovering novel synthetic ligands to understand the physiological functions of BB3. acs.orgacs.org Research has demonstrated that this compound is the most potent BB3 agonist among the tested DMAKO-00 derivatives. acs.orgacs.org This agonistic activity is central to its potential therapeutic effects, particularly in metabolic regulation. acs.orgresearchgate.net Further studies have shown that this compound upregulates PPAR-gamma activity through its action on the BB3 receptor. acs.orgresearchgate.net

In Vitro Ligand Binding and Functional Assays (e.g., IP-1 accumulation)

The agonistic activity of Dimethyl Shikonin Oxime 5a at the BB3 receptor has been quantified through in vitro functional assays. Specifically, its potency was determined using an inositol (B14025) monophosphate (IP-1) accumulation assay in human H1299 cells expressing the human BB3 receptor (hBB3-H1299 cells). probechem.comacs.orgdcchemicals.com The Gαq protein-coupling of the BB3 receptor leads to an increase in intracellular IP-1 upon agonist stimulation. acs.orgacs.org

In these assays, this compound demonstrated significant potency. acs.org The results indicated that this compound is a highly potent agonist for BB3, being 898-fold more potent than its parent compound, DMAKO-00. acs.orgacs.orgresearchgate.net

In Vitro Agonist Potency of this compound at the Human BB3 Receptor
CompoundAssayCell LinePotency (pEC50)
Dimethyl Shikonin Oxime 5a (this compound)IP-1 AccumulationhBB3-H12998.4 probechem.comdcchemicals.com
Dimethyl Shikonin Oxime 5a (this compound)IP-1 AccumulationhBB3-H12998.422 acs.orgacs.orgacs.org

In Vivo Studies on Glucose Homeostasis and Tolerance in Animal Models

The therapeutic potential of Dimethyl Shikonin Oxime 5a as a BB3 agonist was evaluated in vivo using mouse models of normal and impaired glucose metabolism. acs.org Studies have previously implicated the BB3 receptor in the regulation of glucose homeostasis, and mice lacking the receptor develop mild obesity and impaired glucose metabolism. researchgate.netbohrium.com

In studies using normal C57BL/6 mice, orally administered this compound was shown to improve glucose tolerance in a dose-dependent manner during a glucose challenge. acs.org Furthermore, its efficacy was tested in diabetic db/db mice, a model for type 2 diabetes. In these mice, this compound demonstrated an ability to ameliorate glucose homeostasis. acs.orgacs.org A key finding from these studies is that this compound exerts these effects without penetrating the brain, highlighting its potential as a peripherally acting agent. acs.orgresearchgate.net The mechanism for these beneficial effects on glucose control is linked to the activation of the BB3 receptor. acs.org

Summary of In Vivo Effects of this compound on Glucose Metabolism
Animal ModelEffect ObservedKey Finding
C57BL/6 MiceImproved glucose toleranceEffect was dose-dependent. acs.org
Diabetic db/db MiceAmeliorated glucose homeostasisDemonstrates potential in a disease model. acs.orgacs.org

Mechanistic Investigations of Dimethyl Shikonin Oxime 5a Action

Molecular Target Identification and Characterization

Understanding the direct molecular targets of a compound is fundamental to elucidating its mechanism of action. Research has identified specific binding interactions for Dimethyl Shikonin (B1681659) Oxime 5a and its analogues with viral enzymes and cellular receptors.

A derivative, 5,8-dimethyl shikonin oxime, has been identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication. mdpi.comnih.gov This inhibition is critical as there are no corresponding homologous proteins in host cells, making Mpro an ideal antiviral drug target. mdpi.com The 5,8-dimethyl shikonin oxime analog demonstrated inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 12.53 ± 3.59 μM. mdpi.comnih.gov

Molecular docking studies have provided insights into how this compound settles into the substrate-binding pocket of Mpro. mdpi.comnih.gov The interactions involve key catalytic residues essential for the protease's function. The aromatic naphthalene (B1677914) ring of the shikonin structure engages in a π–π interaction with the His41 residue in the S2 subsite. mdpi.com Furthermore, the oxime moiety's oxygen atom forms a hydrogen bond with the imidazole (B134444) group of His41, with a bond length of 1.8 Å. mdpi.com Another critical interaction is a hydrogen bond formed with Cys145 in the S1 subsite, at a close distance of 1.9 Å. mdpi.com These interactions with catalytic residues His41 and Cys145, and potentially Met165, are believed to be central to its inhibitory activity. mdpi.comnih.gov

Table 1: SARS-CoV-2 Mpro Binding Interactions of 5,8-Dimethyl Shikonin Oxime

Interacting Residue Type of Interaction Subsite Bond Length (if applicable)
His41 π–π Interaction (with naphthalene ring) S2 N/A
His41 Hydrogen Bond (with oxime moiety) S2 1.8 Å
Cys145 Hydrogen Bond S1 1.9 Å

| Met165 | Potential Interaction | - | N/A |

Data sourced from molecular docking results. mdpi.comnih.gov

Dimethyl Shikonin Oxime 5a (DSO-5a) has been discovered to be a potent and selective agonist for the Bombesin (B8815690) Receptor Subtype-3 (BB3), an orphan Gαq protein-coupled receptor. acs.orgresearchgate.netresearchgate.net In an IP-1 accumulation assay using hBB3-H1299 cells, this compound showed a pEC50 of 8.422, indicating high potency. acs.orgresearchgate.netresearchgate.netprobechem.com This potency was reported to be 898-fold greater than that of a parent compound, DMAKO-00. acs.orgresearchgate.netresearchgate.net Subsequent research revealed that this compound upregulates PPAR-gamma activity through its action on the BB3 receptor. acs.orgresearchgate.net

Table 2: Bombesin Receptor Subtype-3 (BB3) Agonist Activity of this compound

Compound Receptor Activity Potency (pEC50) Assay

| Dimethyl Shikonin Oxime 5a (this compound) | BB3 | Agonist | 8.422 | IP-1 Accumulation |

Data sourced from studies on hBB3-H1299 cells. acs.orgresearchgate.netresearchgate.netprobechem.com

To identify other potential molecular targets for this class of compounds, researchers have designed and synthesized biotinylated derivatives. researchgate.net This chemical biology approach uses the high-affinity interaction between biotin (B1667282) and streptavidin to pull down target proteins that bind to the compound. For instance, four biotinylated derivatives of DMAKO-05, a related dimethylation of alkannin (B1664780) oxime, were created to uncover its specific antitumor targets. researchgate.net This strategy allows for the isolation and identification of binding partners from cell lysates, which can reveal novel mechanisms of action and additional cellular pathways affected by these shikonin derivatives. researchgate.netresearchgate.net

Cellular Pathway Modulation

Beyond direct target binding, Dimethyl Shikonin Oxime 5a and its analogues exert their effects by modulating complex cellular signaling pathways, primarily those governing cell survival, proliferation, and death.

A significant mechanism of action for shikonin derivatives is the induction of apoptosis, or programmed cell death. A novel oxime derivative of shikonin, DMAKO-05, was found to trigger the mitochondrial-mediated apoptosis pathway. researchgate.net This intrinsic pathway involves the activation of initiator caspase-9 and executioner caspase-3. researchgate.net Similarly, another dioxime derivative was shown to induce apoptosis by altering the balance of Bcl-2 family proteins, specifically through the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. researchgate.net

The activation of caspases is a hallmark of apoptosis. Studies on various shikonin derivatives consistently show the cleavage and activation of caspases, including caspase-3, caspase-8, and caspase-9. researchgate.netresearchgate.netnih.gov Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP). researchgate.netnih.govscispace.com The cleavage of PARP is a key indicator of apoptosis. researchgate.netscispace.comnii.ac.jp Research on the parent compound, shikonin, corroborates these findings, demonstrating that it induces mitochondrial-dependent apoptosis via the JNK signaling pathway, leading to the upregulation of cleaved caspase-3, cleaved caspase-9, and cleaved PARP. scispace.comnih.gov

Table 3: Key Proteins Modulated by Shikonin Derivatives in Apoptosis Induction

Protein Family Protein Role Effect of Derivative
Bcl-2 family Bcl-2 Anti-apoptotic Down-regulated
Bax Pro-apoptotic Up-regulated
Caspases Caspase-9 Initiator caspase (mitochondrial pathway) Activated/Cleaved
Caspase-8 Initiator caspase (death receptor pathway) Activated/Cleaved
Caspase-3 Executioner caspase Activated/Cleaved

| Apoptosis Marker | PARP | DNA repair, cell death | Cleaved |

Findings are based on studies of various shikonin oxime derivatives. researchgate.netresearchgate.netnih.govscispace.com

In addition to inducing apoptosis, shikonin derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. Multiple studies have shown that these compounds can arrest cells in the G0/G1 phase. scispace.comnih.govnih.gov For instance, the shikonin derivative DMAKO-05 was reported to cause cell cycle arrest at the G1 phase in mouse melanoma cells. researchgate.net A sulfur-containing shikonin dioxime derivative was also found to arrest the cell cycle at the G1 phase. researchgate.net This arrest prevents cells from entering the S phase (DNA synthesis), thereby inhibiting their division and growth. The mechanism often involves the modulation of cell cycle regulatory proteins, such as a decrease in cyclin D1 and CDK4 expression. scispace.commdpi.com

Table 4: Effect of Shikonin Derivatives on the Cell Cycle

Compound Type Effect Phase of Arrest Associated Protein Modulation
Shikonin / Shikonin Derivatives Cell Cycle Arrest G0/G1 Cyclin D1 (down-regulation)

Data compiled from studies on shikonin and its oxime derivatives. researchgate.netresearchgate.netscispace.commdpi.com

Attenuation of Survival Signals (e.g., Akt activation)

The parent compound, shikonin, is known to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. bohrium.com Dimethyl Shikonin Oxime 5a (this compound) has been identified as a potent and selective agonist for the Bombesin receptor subtype-3 (BRS-3). acs.org The activation of BRS-3 is, in turn, linked to several critical signaling cascades, including the PI3K/Akt pathway. mdpi.com Research on related pathways has shown that signaling through BRS-3 can influence the activation of Akt. researchgate.net Specifically, studies on cardiomyocyte protection have revealed that pathways involving integrin-linked kinase (ILK) can facilitate the activation of Akt downstream of receptor signaling. mdpi.com While direct studies on this compound's effect on Akt are still emerging, its potent agonism of BRS-3 suggests a mechanism of action that involves the modulation of this key survival pathway. acs.orgmdpi.com

Regulation of PPAR-gamma Activity

A significant finding in the investigation of Dimethyl Shikonin Oxime 5a (this compound) is its ability to regulate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) activity. acs.orgresearchgate.net Scientific studies have revealed that this compound upregulates the activity of PPAR-γ. acs.orgmedchemexpress.com This action is mediated through its primary function as a potent agonist of the Bombesin receptor subtype-3 (BRS-3). acs.orgresearchgate.net A quantitative proteomics approach confirmed that the upregulation of PPAR-γ by this compound occurs via BRS-3 activation. acs.org This compound was identified as a highly potent agonist for BRS-3, significantly more so than related molecules. acs.org

Structure Activity Relationship Sar Studies of Dimethyl Shikonin Oxime 5a and Its Analogs

Impact of Oxime Moieties on Biological Activity and Selectivity

The introduction of oxime groups to the shikonin (B1681659) scaffold is a key modification that significantly influences biological activity. Research indicates that the oximation of the quinone ring on the naphthazarin core can lead to an increase in inhibitory activity against certain biological targets. mdpi.comnih.gov For instance, the conversion of the quinoidal scaffold of shikonin to an oxime derivative resulted in a nearly three-fold more potent inhibitor of the SARS-CoV-2 main protease (Mpro). mdpi.comnih.gov

The presence of the oxime moiety is not only pivotal for enhancing enzymatic inhibitory activity but also for improving selectivity and reducing toxicity. mdpi.comnih.gov Studies on shikonin oxime derivatives have shown that these compounds can exhibit strong cytotoxicity towards cancer cells while having low toxicity against normal human cells. mdpi.compreprints.org For example, a series of shikonin and alkannin (B1664780) oxime derivatives demonstrated potent antiproliferative activity against various cancer cell lines but were significantly less toxic to normal human skin fibroblast (HSF) cells. preprints.orgresearchgate.net This improved tumor-targeting and reduced side-effect profile is a significant advantage attributed to the modification of the naphthoquinone ring with a hydroxyl oxime structure. researchgate.net

However, further substitution on the oxime's hydroxyl group can be detrimental to activity. The benzoylation of the oxime hydroxyl group, for instance, led to a complete loss of inhibitory activity in one study, highlighting the importance of the free hydroxyl group on the oxime for biological function. mdpi.comnih.gov

Role of Functional Groups on the Side Chain

The nature of the side chain attached to the naphthazarin core is a critical determinant of the biological potency of shikonin derivatives. nih.gov SAR studies consistently show that functional groups on the side chain play a pivotal role in modulating biological activity. mdpi.comnih.gov Modifications to this part of the molecule can lead to compounds with a broad spectrum of in vitro cytotoxicity against various cancer cell lines. nih.gov

The esterification of the hydroxyl group on the side chain has been a common strategy to create diverse analogs. mdpi.com Research has shown that different acyl-substituted derivatives can induce steric hindrance and increase lipophilicity, which in turn significantly impacts their biological activities. nih.gov For example, a study on various shikonin analogues with different side chain variants demonstrated that these modifications are crucial for their antitumor activity. nih.gov

Influence of Substitutions on the Naphthazarin Ring

Modifications to the naphthazarin ring, the core structure of shikonin, are fundamental to the activity of its derivatives. The dihydroxy substitutions at positions C-5 and C-8 are considered biologically important. researchgate.net Masking the carbonyl/hydroxyl groups on this ring is a strategy employed to avoid the generation of reactive oxygen species (ROS), which is linked to the cytotoxicity of these compounds. nih.gov

The introduction of methyl groups at the 5 and 8 positions of the naphthazarin ring, as seen in 5,8-dimethyl shikonin derivatives, has been shown to be a successful modification. One such analog, 5,8-dimethyl shikonin oxime (compound 15), exhibited high inhibitory activity against SARS-CoV-2 Mpro and showed significantly lower cytotoxicity compared to the parent shikonin. mdpi.com This suggests that modifications to the naphthazarin core can decrease the non-specific cytotoxicity often associated with shikonin. mdpi.com

Further research into 5,8-O-dimethyl acylshikonin derivatives indicated that while these compounds were generally less active than or equally effective as shikonin, they exhibited selective cytotoxicity towards certain cancer cell lines (e.g., MCF-7) with no toxicity in normal cells. researchgate.net The position of the side chain on the 5,8-dimethoxy-1,4-naphthoquinone was also found to be associated with antitumor activity. researchgate.net It has also been noted that introducing electron-withdrawing groups to the naphthalene (B1677914) ring might be unfavorable, as it could weaken π–π interactions with target proteins. mdpi.com

Stereochemical Considerations and Their Effects on Activity

Stereochemistry plays a crucial role in the biological activity of shikonin and its derivatives. Shikonin is the (R)-enantiomer of a chiral pair, with alkannin being the (S)-enantiomer. mdpi.comfrontiersin.org These enantiomers and their derivatives form the basis of many biologically active compounds found in the Boraginaceae family. nih.gov

The absolute stereochemistry at the C-1′ carbon of the side chain is a significant factor. Studies comparing the enantiomers have sometimes revealed differences in activity, underscoring the importance of the chiral center. nih.govresearchgate.net For instance, in one study, the parent enantiomers, alkannin and shikonin, were found to be more active than other related hydroxynaphthoquinones, suggesting the free hydroxyl group in the side chain is important for enhanced biological activity. researchgate.net

The synthesis of specific enantiomers is a key aspect of developing potent and selective analogs. Asymmetric synthesis routes are necessary to obtain the desired stereoconfiguration, such as the (R)-configuration of shikonin. The development of synthetic methods that allow for the creation of both shikonin and alkannin derivatives enables a thorough investigation of how stereochemistry impacts anticancer activity and toxicity. researchgate.net For example, the synthesis of a series of both shikonin and alkannin derivatives allowed for the evaluation of their respective activities, leading to the identification of a 5,8-O-dimethyl-1,4-dioxime alkannin derivative (S-10) with excellent antiproliferative activity and low toxicity. researchgate.net

Analytical Methodologies for Dimethyl Shikonin Oxime 5a and Metabolites

Chromatographic Techniques (e.g., LC-TOF-MS/MS) for Compound Analysis

Liquid chromatography coupled with time-of-flight tandem mass spectrometry (LC-TOF-MS/MS) stands as a primary tool for the analysis of Dimethyl Shikonin (B1681659) Oxime 5a and its metabolites. nih.gov This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high-resolution and accurate mass measurement of TOF-MS/MS.

In a typical setup, a reversed-phase C18 column is employed for chromatographic separation. turkjps.orgresearchgate.netnih.gov Isocratic or gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water (often with additives like acetic acid or ammonium (B1175870) acetate) allows for the effective separation of shikonin derivatives. turkjps.orgresearchgate.netnih.govgoogle.com The retention time of a compound provides an initial identifier, with studies on similar shikonin derivatives showing retention times ranging from approximately 4 to 17 minutes, depending on the specific compound and chromatographic conditions. turkjps.orgturkjps.org

For instance, a study on shikonin derivatives utilized an isocratic mobile phase of acetonitrile and 0.1 M acetic acid (70:30, v/v) at a flow rate of 1 mL/min, achieving separation within 20 minutes. turkjps.orgnih.gov Another method for analyzing milbemycin oxime in plasma used a mobile phase of acetonitrile and 5mmol/L ammonium acetate (B1210297) (85:15) with a flow rate of 0.25mL/min. google.com The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. nih.gov

The following interactive table summarizes typical chromatographic conditions used for the analysis of shikonin derivatives, which can be adapted for Dimethyl Shikonin Oxime 5a.

ParameterCondition 1Condition 2
Column ACE 5 C18 (150 mm × 4.6 mm, 5 µm)C18 Solid-Phase Extraction Column
Mobile Phase Acetonitrile: 0.1 M Acetic Acid (70:30, v/v)Acetonitrile: 5mmol/L Ammonium Acetate (85:15)
Flow Rate 1.0 mL/min0.25 mL/min
Detection UV at 520 nmESI-MS/MS
Column Temperature 25°C20°C
Injection Volume 10 µL5 µL

Mass Spectrometry for Metabolite Characterization

Mass spectrometry (MS) is indispensable for the characterization of metabolites of Dimethyl Shikonin Oxime 5a. nih.gov High-resolution mass spectrometers, such as TOF and Orbitrap, provide accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments.

Electron spray ionization (ESI) is a common ionization source used for shikonin derivatives, often operated in positive ion mode. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. For shikonin-related compounds, a characteristic fragmentation often involves the loss of the side chain, leading to a common fragment ion. nih.gov For example, shikonin derivatives with ester side chains frequently show a product ion at m/z 270 or 269, corresponding to the naphthazarin core after cleavage of the ester bond. nih.gov

In a study of DMAKO-05, a related shikonin derivative, eight metabolites were characterized using accurate mass and MS/MS fragmentograms. The metabolism primarily involved oxygenation of the naphthoquinone nucleus and hydrolysis of the side chain. nih.gov This indicates that for Dimethyl Shikonin Oxime 5a, potential metabolic pathways to investigate would include hydroxylation, demethylation, and cleavage of the oxime and side-chain functionalities. The resulting mass shifts and fragmentation patterns would be key to identifying these metabolic products.

The table below illustrates potential mass spectrometric data for Dimethyl Shikonin Oxime 5a and a hypothetical metabolite.

CompoundParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Putative Modification
Dimethyl Shikonin Oxime 5a [Calculated Value][Expected Fragments]-
Metabolite 1 [Calculated Value + 16][Expected Fragments]Hydroxylation

Spectroscopic Characterization Methods

A suite of spectroscopic methods is essential for the definitive structural confirmation of synthesized Dimethyl Shikonin Oxime 5a and for characterizing its properties. turkjps.orgresearchgate.netuoc.grcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the precise molecular structure. uoc.grtandfonline.commdpi.comoup.com In studies of similar shikonin derivatives, ¹H NMR spectra typically show characteristic signals for the naphthazarin core protons, the vinylic proton, and the methyl groups of the side chain. tandfonline.comoup.com For oxime derivatives, specific signals corresponding to the N-OH protons would be expected, often appearing as sharp singlets in the downfield region of the spectrum. google.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for assigning proton and carbon signals and confirming connectivity within the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. jmb.or.kr For Dimethyl Shikonin Oxime 5a, key absorption bands would be expected for O-H stretching (from the oxime groups), C=N stretching of the oxime, C=C stretching of the aromatic rings, and C-O stretching of the methoxy (B1213986) groups. oup.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The extended conjugated system of the naphthazarin core in shikonin derivatives gives rise to characteristic absorption bands in the UV-Vis region. tandfonline.comlibretexts.org Shikonin and its esters typically exhibit multiple absorption maxima, with a strong absorption in the visible region around 515-520 nm, which is responsible for their red color. turkjps.orgtandfonline.comresearchgate.net Acetylshikonin, for example, shows absorption bands in the UV region (around 217, 231, and 274 nm) and the visible region (around 488, 519, and 560 nm). researchgate.net The UV-Vis spectrum of Dimethyl Shikonin Oxime 5a would be expected to show a similar profile, although the modification of the quinone to an oxime may cause shifts in the absorption maxima.

The following table summarizes the key spectroscopic data expected for Dimethyl Shikonin Oxime 5a based on data from related compounds.

Spectroscopic TechniqueExpected Key Signals/Bands
¹H NMR (in CDCl₃) Signals for aromatic protons, vinylic proton, methoxy groups, and N-OH protons. mdpi.comgoogle.com
¹³C NMR (in CDCl₃) Resonances for aromatic carbons, carbonyl carbons (if any residual), vinylic carbons, and methyl carbons. tandfonline.comoup.com
IR (KBr) Bands for O-H, C=N, C=C (aromatic), and C-O stretches. oup.comjmb.or.kr
UV-Vis (in MeOH) Absorption maxima in the UV and visible regions, characteristic of the naphthazarin-type structure. tandfonline.comresearchgate.net

Future Research Directions and Translational Potential

Exploration of Novel Biological Activities and Targets

Initial research has identified Dimethyl Shikonin (B1681659) Oxime 5a and its closely related analogs as having significant potential in distinct therapeutic areas. These findings pave the way for broader investigations into its full range of biological activities.

One key area of interest is its activity as a Bombesin (B8815690) Receptor Subtype-3 (BRS-3) agonist . Dimethyl Shikonin Oxime 5a, also referred to as DSO-5a in some studies, has been identified as a potent and selective agonist for BRS-3. frontiersin.orgmdpi.comacs.orgnih.gov This Gαq protein-coupled receptor is considered a promising target for the treatment of type 2 diabetes mellitus. frontiersin.orgmdpi.comacs.orgnih.govscilit.com Studies have shown that this compound can improve glucose tolerance and ameliorate glucose homeostasis in animal models of diabetes. frontiersin.orgmdpi.comacs.orgnih.govscilit.com This discovery opens up avenues for investigating its potential in managing other metabolic disorders where BRS-3 signaling plays a role.

Another significant finding is the inhibitory activity of a closely related analog, 5,8-dimethyl shikonin oxime (compound 15 in the study), against the main protease (Mpro) of SARS-CoV-2 . mdpi.comresearchgate.netnih.gov Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.net This shikonin oxime derivative exhibited notable inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 12.53 ± 3.59 μM and demonstrated significantly lower cytotoxicity compared to the parent compound, shikonin. mdpi.comresearchgate.net This suggests a potential role for Dimethyl Shikonin Oxime 5a and its derivatives as antiviral agents.

Given the diverse biological activities of the parent shikonin, which include anti-inflammatory, antioxidant, and anticancer effects, future research should explore whether Dimethyl Shikonin Oxime 5a retains any of these properties. frontiersin.orgmdpi.comnih.gov The modification of the naphthazarin core in Dimethyl Shikonin Oxime 5a significantly reduces the cytotoxicity associated with shikonin, which may unmask other useful biological activities that were previously obscured by toxicity. mdpi.com

Further Optimization of Derivatives for Enhanced Potency and Selectivity

The existing research on Dimethyl Shikonin Oxime 5a and its analogs provides a solid foundation for further chemical optimization to enhance its therapeutic properties. Structure-activity relationship (SAR) studies have already offered valuable insights.

For instance, in the context of SARS-CoV-2 Mpro inhibition, it was found that the oximation of the quinone ring of shikonin derivatives led to an increase in inhibitory activity. mdpi.com Specifically, the presence of the oxime moieties on the naphthalene (B1677914) ring and the functional groups attached to the oxygen atom on the side chain were identified as playing a pivotal role in the enzymatic inhibitory activity. mdpi.comresearchgate.netnih.gov However, further modifications, such as the benzoylation of the oxime hydroxyl group, resulted in a complete loss of activity, highlighting the sensitivity of the structure to chemical changes. mdpi.com

Future optimization efforts could focus on several key areas:

Modification of the side chain: The nature of the side chain attached to the naphthoquinone scaffold can be systematically varied to explore its impact on potency and selectivity for different biological targets.

Exploring different oxime derivatives: The current data is based on specific oxime derivatives. Synthesizing and screening a broader library of oximes could lead to the discovery of compounds with improved activity profiles.

Stereochemistry: The influence of stereochemistry on biological activity should be investigated, as many biologically active molecules are chiral.

Introduction of different functional groups: The introduction of various functional groups onto the naphthazarin scaffold could modulate the compound's physicochemical properties, such as solubility and bioavailability, and potentially lead to enhanced efficacy and selectivity. researchgate.net

The goal of these optimization studies would be to develop derivatives with not only increased potency but also improved selectivity for their intended targets, thereby minimizing potential off-target effects.

Advanced Mechanistic Elucidation Studies

A deeper understanding of the molecular mechanisms by which Dimethyl Shikonin Oxime 5a exerts its biological effects is crucial for its development as a therapeutic agent.

In its role as a BRS-3 agonist, it has been shown that Dimethyl Shikonin Oxime 5a upregulates PPAR-gamma activity. frontiersin.orgmdpi.comacs.orgnih.govscilit.com Future studies should aim to dissect this signaling pathway further. Investigating the downstream targets of BRS-3 activation by this compound and how this leads to improved glucose homeostasis will be critical. Quantitative proteomics and other systems biology approaches could be employed to map the cellular response to treatment with Dimethyl Shikonin Oxime 5a.

Regarding its anti-SARS-CoV-2 activity, molecular docking studies have suggested that the inhibitor settles into the substrate-binding pocket of Mpro and interacts with key catalytic residues such as His41 and Cys145. mdpi.comresearchgate.netnih.gov To validate these computational models, co-crystallization of the compound with the Mpro enzyme would provide definitive structural evidence of the binding mode. Further enzymatic assays and cell-based viral replication assays are also needed to confirm the mechanism of inhibition.

Moreover, a comparative mechanistic study between Dimethyl Shikonin Oxime 5a and its parent compound, shikonin, could provide insights into how the structural modifications alter the mechanism of action and contribute to the reduced cytotoxicity. mdpi.com

Development of Robust Synthetic Routes for Scalability

For Dimethyl Shikonin Oxime 5a to be a viable therapeutic candidate, the development of a robust, efficient, and scalable synthetic route is essential. The current reported syntheses are suitable for laboratory-scale production but may not be practical for large-scale manufacturing. mdpi.com

The synthesis of 5,8-dimethyl shikonin oxime derivatives has been described involving a multi-step process starting from shikonin. mdpi.com Key steps include the oximation of the quinone moiety using hydroxylamine (B1172632) hydrochloride. mdpi.com While this provides a viable route, challenges in scaling up may arise from factors such as reagent costs, reaction yields, purification methods, and the generation of byproducts.

Future research in this area should focus on:

Process optimization: Each step of the synthesis should be optimized to maximize yield, minimize reaction times, and use more environmentally friendly and cost-effective reagents and solvents.

Development of a convergent synthesis: A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, could be more efficient for large-scale production than a linear synthesis.

Exploration of alternative starting materials: Investigating alternative and more readily available starting materials than shikonin, which is a natural product with potential supply limitations, could be beneficial. nih.gov

Continuous flow chemistry: The use of continuous flow reactors could offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.

Addressing these synthetic challenges will be a critical step in the translational journey of Dimethyl Shikonin Oxime 5a from a promising lead compound to a potential clinical drug.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.